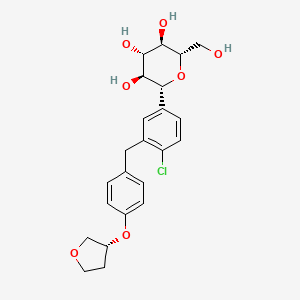
(2R, 3S, 4S, 5R, 6S)-Empagliflozin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R, 3S, 4S, 5R, 6S)-Empagliflozin is a chemical compound known for its role as a sodium-glucose co-transporter 2 inhibitor. It is primarily used in the treatment of type 2 diabetes mellitus by helping to lower blood sugar levels. The compound works by preventing the reabsorption of glucose in the kidneys, thus promoting its excretion through urine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R, 3S, 4S, 5R, 6S)-Empagliflozin involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include glycosylation reactions, protection and deprotection of hydroxyl groups, and the introduction of the glucose moiety. The reaction conditions typically involve the use of catalysts, solvents, and specific temperature and pH conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to control reaction parameters. Quality control measures are implemented at various stages to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
(2R, 3S, 4S, 5R, 6S)-Empagliflozin undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, with specific temperatures, solvents, and pH levels being crucial for optimal results.
Major Products
Applications De Recherche Scientifique
(2R, 3S, 4S, 5R, 6S)-Empagliflozin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying glycosylation reactions and the synthesis of complex carbohydrates.
Biology: Investigated for its effects on glucose metabolism and its potential role in treating other metabolic disorders.
Medicine: Extensively studied for its efficacy and safety in treating type 2 diabetes mellitus. Research is also ongoing to explore its potential benefits in cardiovascular and renal health.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control laboratories.
Mécanisme D'action
The mechanism of action of (2R, 3S, 4S, 5R, 6S)-Empagliflozin involves the inhibition of the sodium-glucose co-transporter 2 in the proximal tubules of the kidneys. This inhibition prevents the reabsorption of glucose, leading to increased glucose excretion through urine. The molecular targets include the sodium-glucose co-transporter 2 proteins, and the pathways involved are primarily related to glucose metabolism and renal function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dapagliflozin
- Canagliflozin
- Ertugliflozin
Uniqueness
(2R, 3S, 4S, 5R, 6S)-Empagliflozin is unique due to its high selectivity for the sodium-glucose co-transporter 2, which results in fewer off-target effects and a better safety profile. Additionally, it has been shown to provide cardiovascular and renal benefits beyond its glucose-lowering effects, making it a preferred choice for many patients with type 2 diabetes mellitus.
Propriétés
Formule moléculaire |
C23H27ClO7 |
|---|---|
Poids moléculaire |
450.9 g/mol |
Nom IUPAC |
(2R,3S,4S,5R,6S)-2-[4-chloro-3-[[4-[(3R)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C23H27ClO7/c24-18-6-3-14(23-22(28)21(27)20(26)19(11-25)31-23)10-15(18)9-13-1-4-16(5-2-13)30-17-7-8-29-12-17/h1-6,10,17,19-23,25-28H,7-9,11-12H2/t17-,19+,20+,21-,22+,23-/m1/s1 |
Clé InChI |
OBWASQILIWPZMG-XJZBYQAASA-N |
SMILES isomérique |
C1COC[C@@H]1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)[C@@H]4[C@H]([C@@H]([C@H]([C@@H](O4)CO)O)O)O)Cl |
SMILES canonique |
C1COCC1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


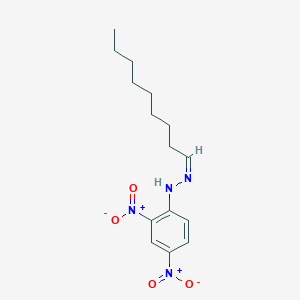

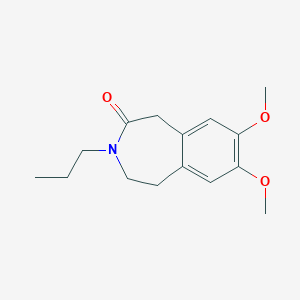
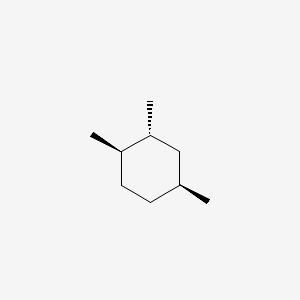
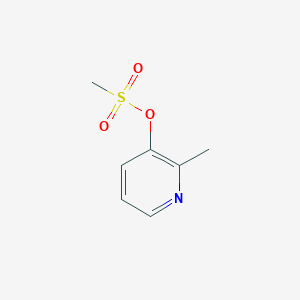
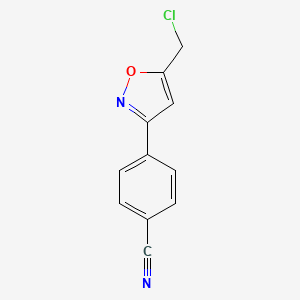
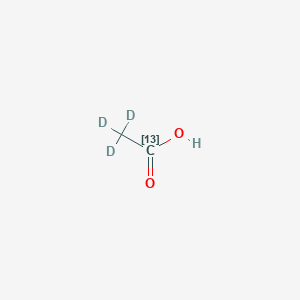
![2-[4-(Pyridin-4-ylamino)-1,8-naphthyridin-2-yl]benzonitrile](/img/structure/B13849711.png)
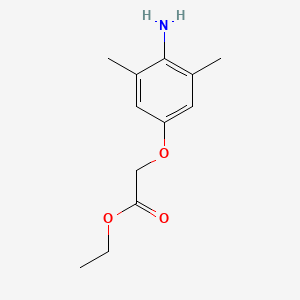


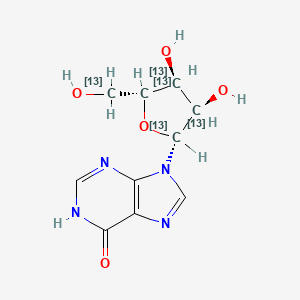
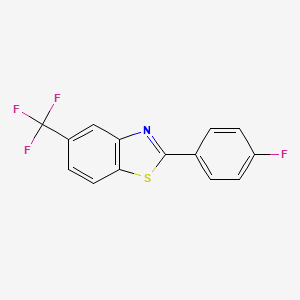
![N-[6-(Bis(4-methoxyphenyl)(phenyl)methoxy)-5-(hydroxymethyl)hexyl] Biotinamide](/img/structure/B13849742.png)
